Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate

Description

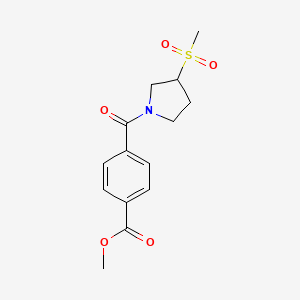

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate is a benzoate ester derivative featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position. The compound’s structure includes a rigid carbonyl linker connecting the benzoate moiety to the pyrrolidine scaffold.

Properties

IUPAC Name |

methyl 4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-20-14(17)11-5-3-10(4-6-11)13(16)15-8-7-12(9-15)21(2,18)19/h3-6,12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCDPRSTISBTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, which can be synthesized through a 1,3-dipolar cycloaddition of azomethine ylides . The methylsulfonyl group is then introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine . The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate

Major Products

Oxidation: Formation of sulfone derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of amide or thioester derivatives

Scientific Research Applications

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related ethyl benzoate derivatives reported in Molecules (2011) . These analogs share a benzoate core but differ in ester groups, linker chemistry, and heterocyclic substituents (Table 1).

Structural Differences

Ester Group Variation

- Target Compound : Methyl ester group. Methyl esters generally exhibit lower molecular weight and higher aqueous solubility compared to ethyl esters.

- Analogs (I-6230, I-6232, etc.) : Ethyl ester groups, which increase lipophilicity and may enhance membrane permeability .

Linker Chemistry

- Target Compound: A carbonyl (-CO-) linker directly connects the pyrrolidine to the benzoate.

- Analogs: Flexible linkers such as phenethylamino (-NH-CH₂-CH₂-), phenethylthio (-S-CH₂-CH₂-), or phenethoxy (-O-CH₂-CH₂-) groups. These linkers introduce rotational freedom, which could enhance entropic gains during receptor binding .

Heterocyclic Substituents

- Target Compound: A 3-(methylsulfonyl)pyrrolidine group.

- Analogs : Pyridazine (I-6230), methylpyridazine (I-6232), or methylisoxazole (I-6273, I-6373, I-6473) substituents. These planar aromatic systems favor π-π stacking interactions but lack the sulfonyl group’s polarity .

Biological Activity

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate, with the CAS number 1448075-64-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₄H₁₇N₁O₅S

- Molecular Weight : 311.36 g/mol

- Structure : The compound features a benzoate group linked to a pyrrolidine derivative with a methylsulfonyl substituent.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in therapeutic applications. Below are key areas of focus:

1. Antioxidant Activity

Research indicates that compounds containing sulfonyl groups often exhibit antioxidant properties. The presence of the methylsulfonyl moiety in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

3. Neuroprotective Properties

Some studies suggest that derivatives of pyrrolidine can exhibit neuroprotective effects. The compound's structure may allow it to interact with neural pathways, potentially offering benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study published in the Journal of Neuropharmacology examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to untreated controls. This suggests that the compound could be further explored as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Antioxidant Mechanism : The sulfonyl group may facilitate electron transfer, enhancing the compound's ability to neutralize reactive oxygen species (ROS).

- Inflammatory Pathway Modulation : The compound may inhibit nuclear factor kappa B (NF-kB) signaling, leading to reduced expression of inflammatory mediators.

- Neuroprotection : It may activate survival pathways in neurons, promoting cell survival under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.